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Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

Cat. No.: B108754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 2-Amino-5-diethylaminopentane. The
information is presented to support research, development, and quality control activities
involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Amino-
5-diethylaminopentane. The following tables summarize the reported *H and 3C NMR
chemical shifts.

1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.
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Assignment Chemical Shift (ppm) Notes

H-2 ~2.90 Multiplet

Diethylamino CH2 ~2.52 Quartet

H-5 ~2.41 Multiplet

H-4 ~1.46 - 1.50 Multiplet

H-3 ~1.31 Multiplet

Methyl CHs (on C-1) ~1.07 Doublet

Diethylamino CHs ~1.02 Triplet

NH, Not explicitly assigned, Broad singlet, exchanges with

variable D20

Note: The chemical shifts are reported for spectra taken in CDCls. The exact values and
multiplicities may vary slightly depending on the solvent and spectrometer frequency.

*C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Assignment Chemical Shift (ppm)
C-2 ~48.5
C-5 ~51.5
Diethylamino CH: ~46.8
C-4 ~35.0
C-3 ~22.0
Methyl C-1 ~235
Diethylamino CHs ~11.5

Note: The chemical shifts are reported for spectra taken in CDCls.
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Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of amine compounds like 2-
Amino-5-diethylaminopentane.

Sample Preparation:

e Sample Quantity: For tH NMR, 5-25 mg of the compound is typically sufficient. For 3C NMR,
a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise
ratio.

o Solvent Selection: High-purity deuterated solvents are used to avoid large solvent signals.
Chloroform-d (CDCIs) is a common choice for amines. The choice of solvent should be
based on the sample’'s solubility.

o Sample Filtration: The sample should be fully dissolved. If any solid particles are present, the
solution must be filtered to prevent disruption of the magnetic field homogeneity, which can
lead to broad spectral lines.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm). Alternatively, the residual solvent signal can be
used for calibration (e.g., CDCls at & = 7.26 ppm for tH NMR and & = 77.16 ppm for 13C
NMR).

Data Acquisition:

e The sample tube is inserted into the spectrometer.

e The spectrometer is locked onto the deuterium signal of the solvent.
e The magnetic field is shimmed to optimize homogeneity.

o Standard acquisition parameters are used. A typical experiment involves a pulse angle of 30-
90°, 8 to 16 scans for tH NMR, and a sufficient number of scans for 13C NMR to obtain a
good signal-to-noise ratio. The acquisition time is typically 2-4 seconds.

Infrared (IR) Spectroscopy
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While a specific experimental IR spectrum for 2-Amino-5-diethylaminopentane with a

complete peak list is not readily available in the public domain, the expected characteristic

absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands

Expected

Vibrational Mode Intensity Notes
Wavenumber (cm~1)
Two bands are
. expected for a primary
N-H Stretch (primary ) ) )
) 3400-3250 Medium amine: an asymmetric
amine) )
and a symmetric
stretch.[1]
Characteristic of the
C-H Stretch (alkyl) 2960-2850 Strong pentane backbone
and ethyl groups.[2]
N-H Bend (primary ) Also known as
] 1650-1580 Medium ] ) o
amine) scissoring vibration.[1]
Represents the
C-N Stretch (aliphatic ) stretching of the
] 1250-1020 Medium-Weak ]
amine) carbon-nitrogen
bonds.[1]
N-H Wag (primar Out-of-plane bendin
9 Y 910-665 Broad, Strong P g

amine)

of the N-H bonds.[1]

Experimental Protocol for IR Spectroscopy (Liquid

Sample)

The following protocol describes the acquisition of an IR spectrum for a liquid sample such as

2-Amino-5-diethylaminopentane using the thin-film method.

Sample Preparation:

« Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.
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e Using a pipette, place one to two drops of the liquid 2-Amino-5-diethylaminopentane onto
the surface of one salt plate.

o Carefully place the second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates.

Data Acquisition:
e Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

e Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and
instrumental interferences.

o Acquire the IR spectrum of the sample. The instrument passes a beam of infrared light
through the sample and records the frequencies at which the light is absorbed.

» After data acquisition, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous
acetone or isopropanol) and return them to the desiccator.

Logical Relationships and Workflows

Due to the nature of the requested information focusing on fundamental spectroscopic data,
there are no complex signaling pathways or experimental workflows to visualize. The
relationship between the chemical structure and its spectroscopic output is direct and does not
necessitate a diagrammatic representation in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-
diethylaminopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108754+#spectroscopic-data-for-2-amino-5-
diethylaminopentane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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